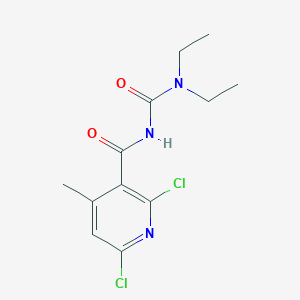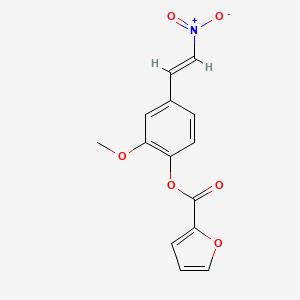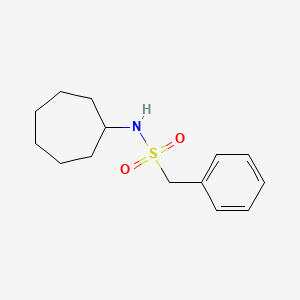
1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methyl group, along with a carbonyl group and a diethylurea moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Scientific Research Applications
1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA typically involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylpyridine-3-carboxylic acid: A precursor in the synthesis of the compound.
Diethylurea: A related compound with similar structural features.
2,6-Dichloropyridine derivatives: Compounds with similar pyridine ring substitutions.
Uniqueness
1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dichloro-N-(diethylcarbamoyl)-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-4-17(5-2)12(19)16-11(18)9-7(3)6-8(13)15-10(9)14/h6H,4-5H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJLGFJAOCGYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
![1-[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B5502831.png)
![N'-[(E)-(3-nitrophenyl)methylidene]octanehydrazide](/img/structure/B5502835.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)
![3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B5502884.png)
![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![Cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5502911.png)
